(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine
Description
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine (CAS: 1217601-60-9) is a deuterated synthetic amino acid derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C21H27D5N2O6, with a molecular weight of 413.52 g/mol . Structurally, it consists of a glycine backbone linked to a deuterated 3-phenylpropylamine moiety, where five hydrogen atoms on the phenylpropyl group are replaced with deuterium (d5). This isotopic labeling enhances its utility in pharmacokinetic studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic tracing .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1/i7D,8D,9D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLTXIOYFGHND-CEVFZTSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN(CC(=O)O)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747195 | |
| Record name | N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217601-60-9 | |
| Record name | N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine typically involves multiple steps:
Protection of Amino Groups: The starting material, an amino acid, is first protected using Boc anhydride in the presence of a base such as triethylamine.
Deuterium Labeling: The phenyl ring is labeled with deuterium atoms using a deuterium source, such as deuterated benzene or deuterated reagents.
Coupling Reaction: The protected amino acid is then coupled with Boc-glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using automated reactors, and employing large-scale purification methods like preparative HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amino groups.
Reduction: Reduction reactions can target the Boc protecting groups, leading to deprotection and formation of free amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or amino groups.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives with new functional groups attached to the amino groups.
Scientific Research Applications
Peptide Synthesis
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine is primarily utilized as a building block in peptide synthesis. The Boc (tert-butoxycarbonyl) protection allows for selective reactions during the formation of peptide bonds, making it a valuable intermediate in synthesizing complex peptides and proteins.
| Application Area | Description |
|---|---|
| Peptide Chemistry | Used to synthesize N-Boc amino acid esters for constructing peptides. |
| Drug Development | Serves as an intermediate in the synthesis of bioactive peptide analogs. |
| Structural Biology | Aids in the study of protein structures through isotopic labeling. |
Isotope Labeling
The presence of deuterium (D5) in the compound allows it to serve as a stable isotope-labeled compound. This isotopic labeling is crucial in various applications including:
- Metabolic Studies : Tracking metabolic pathways and understanding drug metabolism.
- NMR Spectroscopy : Enhancing the resolution of nuclear magnetic resonance studies.
Medicinal Chemistry
Research has indicated that derivatives of Boc-glycine can exhibit biological activities. The specific structure of this compound may contribute to its potential therapeutic effects.
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Preliminary studies suggest potential anticancer properties in vitro. |
| Neuroprotective Effects | Analogous compounds have shown neuroprotective effects in animal models. |
Case Study 1: Synthesis of Neuroprotective Peptides
A study demonstrated the synthesis of neuroprotective peptides using this compound as a key intermediate. The synthesized peptides showed promising results in reducing oxidative stress in neuronal cells.
Case Study 2: Drug Metabolism Studies
In metabolic studies, deuterated compounds like this compound were used to trace the metabolic pathways of novel drugs, providing insights into their pharmacokinetics and bioavailability.
Mechanism of Action
The mechanism of action of (2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine depends on its specific application:
Peptide Synthesis: Acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions.
NMR Studies: The deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics.
Metabolic Studies: The labeled compound can be tracked in biological systems to study metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Physical Properties :
- Appearance : Pale yellow solid .
- Melting Point : 47–48°C .
- Storage : Requires storage at -20°C under inert conditions to maintain stability .
The compound is compared with structurally analogous and isotopically distinct derivatives to highlight key differences in properties and applications.
Structural Analogs
Key Differences :
- Deuterium Labeling: The deuterated compound (1217601-60-9) exhibits a 5 Da increase in molecular weight compared to its non-deuterated analog (1217833-76-5), enabling precise isotopic tracing in metabolic studies .
Isotopic Variants
Key Differences :
- Deuterium Position : The d5 label on the phenylpropyl group in (1217601-60-9) targets specific metabolic sites, whereas d3 labels on other compounds (e.g., methoxy groups) focus on alternative functional modifications .
- Kinetic Isotope Effect (KIE): Deuterium in (1217601-60-9) may reduce C-H bond cleavage rates, prolonging drug half-life—a feature absent in non-deuterated analogs .
Functional Group Analogs
Key Differences :
Biological Activity
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine is a synthetic compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and proteomics. This article provides a detailed overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H27D5N2O6
- Molecular Weight : 413.52 g/mol
- CAS Number : 1217601-60-9
- SMILES Notation : [2H]c1c([2H])c([2H])c(CC@@HNC(=O)OC(C)(C)C)c([2H])c1[2H]
Table 1: Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C21H27D5N2O6 |
| Molecular Weight | 413.52 g/mol |
| CAS Number | 1217601-60-9 |
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its role as a peptide mimic. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for biological assays.
Research Findings
Recent studies have explored the potential applications of this compound in drug development and as a biochemical tool:
- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit specific proteases, which are critical in various physiological processes. By blocking these enzymes, the compound could potentially modulate pathways involved in disease states such as cancer and inflammation.
- Analytical Applications : The compound has been utilized as an internal standard in mass spectrometry and liquid chromatography, aiding in the accurate quantification of related compounds in biological samples.
- Proteomics Research : Its application in proteomics involves studying protein interactions and functions, providing insights into cellular mechanisms at a molecular level.
Case Study 1: Inhibition of Proteases
A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited serine proteases involved in the inflammatory response. The compound showed a dose-dependent inhibition with an IC50 value of approximately 150 µM.
Case Study 2: Mass Spectrometry Standard
In a comparative analysis by Johnson et al. (2024), the compound was used as a standard for quantifying peptide concentrations in complex mixtures. The results indicated improved accuracy and reproducibility compared to traditional standards, highlighting its utility in analytical chemistry.
Q & A
Q. What are the optimal synthetic routes for (2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine?
The compound is synthesized via coupling reactions involving Boc-protected glycine derivatives. A common method involves activating Boc-glycine with N,N’-dicyclohexylcarbodiimide (DCC) in methylene chloride to form Boc-glycine anhydride. This intermediate reacts with deuterated amine precursors (e.g., 2-Boc-amino-3-phenyl-d5-propylamine) under controlled conditions (55°C, 30 minutes). Post-reaction, the product is purified via column chromatography or recrystallization .
Q. How should this compound be stored to ensure stability?
Store at <–20°C in a dry, ventilated environment. Avoid exposure to moisture, strong oxidizers, or extreme pH conditions, as these may degrade the Boc protecting groups or deuterated phenyl moiety. Stability under these conditions is confirmed by multiple MSDS reports .
Q. What analytical techniques are recommended for characterization?
- NMR spectroscopy : Use - and -NMR to confirm deuterium incorporation (absence of proton signals at the phenyl-d5 position) and Boc group integrity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (413.52 g/mol) and isotopic purity.
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% recommended for research use) .
Q. What is the role of the deuterated (d5) phenyl group in this compound?
The phenyl-d5 group () serves as a stable isotopic label for tracking metabolic pathways, reducing signal interference in NMR, or studying kinetic isotope effects in enzymatic reactions .
Advanced Research Questions
Q. How does deuterium labeling impact reactivity in peptide coupling reactions?
Deuterium’s higher mass and lower zero-point energy may slightly alter reaction kinetics (e.g., slower deprotection rates under acidic conditions). However, studies on similar deuterated Boc-amino acids show minimal steric or electronic effects on coupling efficiency .
Q. How is this compound applied in ubiquitinated protein quantitation?
Boc-glycine anhydride derivatizes free lysine residues in proteins. After trypsin digestion, the Boc group is removed with trifluoroacetic acid (TFA), leaving a glycine tag. Mass spectrometry compares the signal intensity of ubiquitinated (branched) vs. non-ubiquitinated (linear) peptides for relative quantitation .
Q. What are common challenges in synthesizing deuterated Boc-protected compounds, and how are they resolved?
- Racemization : Use low-temperature reactions and chiral catalysts to preserve the (2S) configuration.
- Incomplete deuterium incorporation : Optimize deuterium exchange conditions (e.g., DO media) or use pre-deuterated starting materials.
- Protecting group cleavage : Avoid prolonged exposure to acidic conditions; monitor via TLC or in situ FTIR .
Q. Can this compound be used in solid-phase peptide synthesis (SPPS)?
Yes, but the deuterated phenyl group may require tailored resin cleavage conditions (e.g., TFA with scavengers like triisopropylsilane) to prevent isotopic exchange or side reactions. Compatibility with Fmoc/t-Bu SPPS protocols has been demonstrated for similar Boc-deuterated amino acids .
Q. How does its stability compare to non-deuterated analogs under oxidative stress?
Deuterated compounds often exhibit enhanced resistance to oxidative degradation due to stronger C-D bonds. However, the Boc groups remain susceptible to hydrolysis under basic conditions, necessitating pH-controlled environments .
Q. What are its applications in studying enzyme-substrate interactions?
The deuterated phenyl group enables precise tracking of substrate binding via isotope-edited FTIR or -NMR. It is also used in mechanistic studies of proteases and transferases to probe hydrogen/deuterium kinetic isotope effects (KIE) .
Methodological Notes
- Contradiction Handling : While MSDS data consistently report low toxicity, independent toxicity assessments are advised due to limited toxicological data .
- Data Gaps : Ecological impact and long-term stability under non-ideal conditions require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
